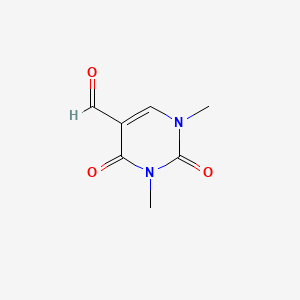

1,3-Dimethyluracil-5-carboxaldehyde

Overview

Description

Preparation Methods

1,3-Dimethyluracil-5-carboxaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of 1,3-dimethyluracil with formylating agents under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (PTSA). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

1,3-Dimethyluracil-5-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1,3-Dimethyluracil-5-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyluracil-5-carboxaldehyde involves its interaction with molecular targets and pathways in biological systems. Due to its structural similarity to uracil, it may inhibit enzymes involved in nucleic acid synthesis and metabolism . This inhibition can lead to disruptions in cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

1,3-Dimethyluracil-5-carboxaldehyde can be compared with other similar compounds, such as:

6-Chloro-5-formyl-1,3-dimethyluracil: This compound has a chlorine atom at the 6-position, which may alter its reactivity and biological activity.

5,6-Dihydro-5-methyluracil: The reduction of the double bond in the uracil ring results in a different set of chemical and biological properties.

5-Hydroxymethyl-6-methyluracil: The presence of a hydroxymethyl group at the 5-position introduces additional hydrogen bonding capabilities.

Biological Activity

1,3-Dimethyluracil-5-carboxaldehyde (1,3-DMU-5-CHO) is a derivative of uracil that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and implications for future research.

1,3-DMU-5-CHO is characterized by its unique chemical structure, which includes two methyl groups at positions 1 and 3 of the uracil ring and an aldehyde group at position 5. This configuration enhances its reactivity and biological activity compared to other uracil derivatives.

The biological activity of 1,3-DMU-5-CHO can be attributed to its interactions with various molecular targets in biological systems:

- Enzyme Inhibition : It has been shown to inhibit catecholamine-O-methyl transferase, an enzyme involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders such as Parkinson's disease.

- Protein Modification : The compound can selectively modify cysteine residues in proteins through covalent bonding. This property allows researchers to probe protein functions and interactions, facilitating drug development targeting specific proteins.

- Antimicrobial and Cytotoxic Effects : Preliminary studies indicate that 1,3-DMU-5-CHO exhibits antimicrobial properties and may have cytotoxic effects against certain cancer cell lines. However, more extensive research is needed to confirm these findings.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of 1,3-DMU-5-CHO:

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits catecholamine-O-methyl transferase, relevant for Parkinson's disease treatment. | |

| Protein Interaction | Modifies cysteine residues; useful for studying protein function. | |

| Antimicrobial | Exhibits activity against various microbial strains. | |

| Cytotoxicity | Shows potential cytotoxic effects on specific cancer cell lines. |

Case Studies

Several studies have highlighted the biological activity of 1,3-DMU-5-CHO:

- Neurological Applications : A study published in the Journal of the American Chemical Society demonstrated that 1,3-DMU-5-CHO effectively inhibits catecholamine-O-methyl transferase, indicating its potential use as a therapeutic agent for neurodegenerative diseases.

- Protein Interaction Studies : Research involving the modification of cysteine residues has shown that 1,3-DMU-5-CHO can alter protein functions. This capability is crucial for understanding protein interactions and developing targeted therapies.

- Antimicrobial Properties : A comparative analysis revealed that 1,3-DMU-5-CHO possesses significant antimicrobial activity against several bacterial strains when tested under laboratory conditions.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the mechanisms by which 1,3-DMU-5-CHO interacts with various enzymes and proteins.

- Therapeutic Applications : Clinical studies to evaluate its efficacy and safety as a potential therapeutic agent for neurological disorders and cancer treatment.

- Synthesis and Derivatives : Exploration of synthetic routes to develop analogs with enhanced potency or selectivity for specific biological targets.

Properties

IUPAC Name |

1,3-dimethyl-2,4-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-8-3-5(4-10)6(11)9(2)7(8)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJFRZOATIXYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197582 | |

| Record name | 1,3-Dimethyl-5-formyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4869-46-9 | |

| Record name | 1,3-Dimethyl-5-formyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004869469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-5-formyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction pathway of 1,3-Dimethyluracil-5-carboxaldehyde in the synthesis of pyrido[2,3-d]pyrimidines?

A1: this compound acts as an electrophile in condensation reactions with active methylene compounds. This characteristic is highlighted in a study by [] where it was reacted with various active methylene compounds to synthesize pyrido[2,3-d]pyrimidine derivatives. This suggests that the aldehyde group at the 5-position of the uracil ring plays a crucial role in its reactivity towards nucleophilic attack by the carbanion formed from the active methylene compounds.

Q2: How does the reactivity of 6-amino-1,3-dimethyluracil differ from this compound in the synthesis of pyrido[2,3-d]pyrimidines?

A2: While both compounds can be utilized to synthesize pyrido[2,3-d]pyrimidines, their reaction pathways differ. [] demonstrates that 6-amino-1,3-dimethyluracil participates in a three-component heteroannulation reaction involving formaldehyde and active methylene compounds. The in-situ generated methylene derivative from formaldehyde and the active methylene compound acts as an activated alkene, undergoing Michael addition with the 6-amino-1,3-dimethyluracil. This is followed by a cyclization step to yield the pyrido[2,3-d]pyrimidine derivative. In contrast, this compound directly condenses with active methylene compounds, indicating a different reactivity profile compared to 6-amino-1,3-dimethyluracil [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.